molecular formula C22H15FN4O B10942078 2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10942078
M. Wt: 370.4 g/mol
InChI Key: GEFQTFCGOKMKLP-UHFFFAOYSA-N
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Description

2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline ring, with a fluorophenoxy methylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid . The intermediate [1,2,4]triazolo[4,3-c]quinazolines undergo Dimroth rearrangement to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce various reduced derivatives of the triazoloquinazoline core.

Scientific Research Applications

2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and exhibit high dipole moments, allowing it to interact with enzymes and receptors . These interactions can modulate biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Fluorophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substitution pattern and the combination of the triazole and quinazoline rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H15FN4O

Molecular Weight

370.4 g/mol

IUPAC Name

2-[4-[(4-fluorophenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C22H15FN4O/c23-17-9-11-18(12-10-17)28-13-15-5-7-16(8-6-15)21-25-22-19-3-1-2-4-20(19)24-14-27(22)26-21/h1-12,14H,13H2

InChI Key

GEFQTFCGOKMKLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=CC=C(C=C5)F

Origin of Product

United States

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